1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one
Description
1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one is an organic compound that features a piperidine ring, which is a six-membered heterocyclic amine
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)8-11(15)14-6-4-10(9-13)5-7-14/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPNWYAESBVATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the hydrogenation of pyridine to form piperidine, which can then be functionalized to introduce the aminomethyl group . The reaction conditions often involve the use of catalysts such as molybdenum disulfide for the hydrogenation step .
Industrial Production Methods: Industrial production of piperidine derivatives, including 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one, often employs large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Piperidine: A simpler analog with a similar ring structure but lacking the aminomethyl and dimethylbutanone groups.
Pyrrolidine: Another heterocyclic amine with a five-membered ring structure.
Piperazine: Contains two nitrogen atoms in a six-membered ring, differing in its chemical properties and applications.
Uniqueness: 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminomethyl group enhances its potential for forming hydrogen bonds, increasing its affinity for biological targets .
Biological Activity
1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one is a compound notable for its structural features, including a piperidine ring and a ketone functional group. This compound has garnered attention in pharmacological research due to its potential biological activity, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H24N2O, with a molecular weight of 212.33 g/mol. The compound's structure allows it to interact with various biological targets, influencing several biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C12H24N2O |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | 1-[4-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one |
| CAS Number | 1000771-69-6 |
The primary target for this compound is the serine/threonine-protein kinase Chk1 . Chk1 plays a crucial role in the DNA damage response pathway by regulating cell cycle progression and initiating DNA repair mechanisms. Inhibition of Chk1 by this compound can lead to:
- Cell Cycle Arrest : Disruption of normal cell cycle progression.
- Impaired DNA Repair : Increased susceptibility of cells to DNA damage.
- Induction of Apoptosis : Potentially leading to cell death in cancerous cells.
Research indicates that this compound interacts with various enzymes and proteins, affecting metabolic pathways and cellular functions. Notably, it has been shown to influence:
- Enzyme Activity : It modulates the activity of enzymes involved in metabolic pathways.
- Gene Expression : Alters the expression levels of genes associated with cell survival and proliferation.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines through Chk1 inhibition. |
| Enzyme Inhibition | Affects enzymes related to metabolic processes. |
| Antimicrobial | Potential activity against certain bacterial strains. |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to piperidine derivatives, including this compound.
Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest at the G2/M phase. The mechanism was linked to its ability to inhibit Chk1 activity, leading to increased DNA damage accumulation and subsequent apoptosis.
Study 2: Enzyme Inhibition
Research has shown that derivatives containing the piperidine moiety exhibit significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Study 3: Antimicrobial Properties
Investigations into antimicrobial activity revealed that compounds similar to this compound displayed moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
